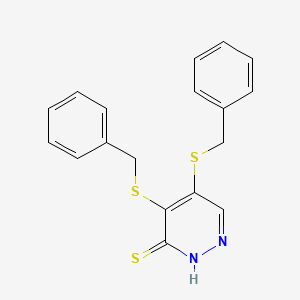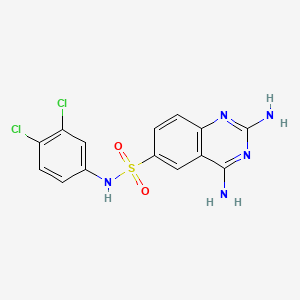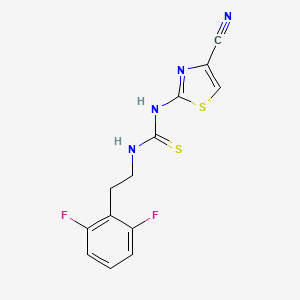
Thiourea, N-(4-cyano-2-thiazolyl)-N'-(2-(2,6-difluorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a cyano group, a thiazole ring, and a difluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- typically involves the reaction of 4-cyano-2-thiazolylamine with 2-(2,6-difluorophenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- involves its interaction with specific molecular targets. The cyano and thiazole groups can interact with enzymes or receptors, modulating their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog without the cyano and difluorophenyl groups.
N-Phenylthiourea: Contains a phenyl group instead of the difluorophenyl group.
N-(2-Thiazolyl)thiourea: Lacks the cyano and difluorophenyl groups.
Uniqueness
Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- is unique due to the presence of the cyano, thiazole, and difluorophenyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and binding affinity, which are not observed in simpler thioureas.
Properties
CAS No. |
149488-58-4 |
|---|---|
Molecular Formula |
C13H10F2N4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-cyano-1,3-thiazol-2-yl)-3-[2-(2,6-difluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C13H10F2N4S2/c14-10-2-1-3-11(15)9(10)4-5-17-12(20)19-13-18-8(6-16)7-21-13/h1-3,7H,4-5H2,(H2,17,18,19,20) |
InChI Key |
GDGAUOBZPMXAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCNC(=S)NC2=NC(=CS2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


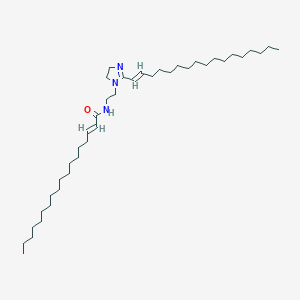
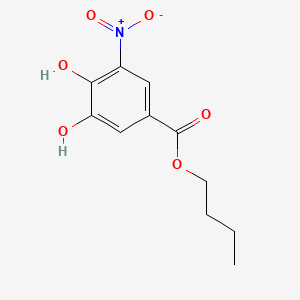
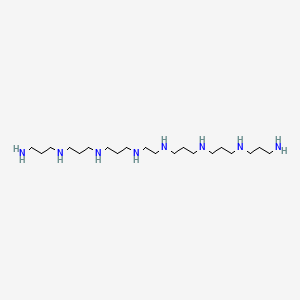
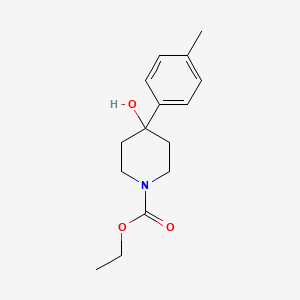

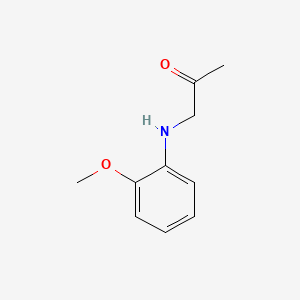
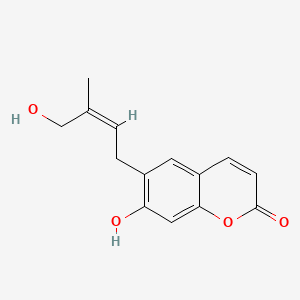

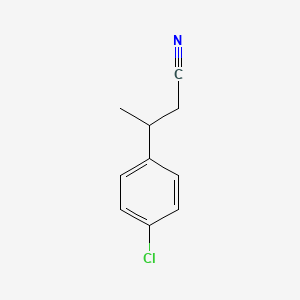

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

